molecular formula C28H18N2O6 B604987 benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]- CAS No. 328998-25-0

benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-

Cat. No. B604987
M. Wt: 478.46
InChI Key: BBQRBOIMSKMFFO-PGMHBOJBSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the furan ring would introduce an oxygen atom into the ring structure, the nitrophenyl group would add a nitro group (-NO2), and the pyrrole ring would contain a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For instance, the presence of a carboxylic acid group in this compound would likely make it acidic. The compound’s solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) groups in its structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various pyrrole derivatives, demonstrating its utility in creating new chemical entities (Rudyakova, Mirskova, & Levkovskaya, 2008).
  • It has also been used in the formation of organotin(IV) complexes, which are characterized by their spectral properties and tested for toxicity against different bacteria and fungi (Shahid et al., 2005).

Biological Applications

  • The compound is part of new nitroaromatic carboxylic acids and semicarbazones, synthesized for evaluating in vitro anti-leishmanial activity, indicating potential use in developing treatments for leishmaniasis (Dias et al., 2015).
  • A derivative has shown cancer inhibitory activity, evaluated against various cancer cells, suggesting its potential in oncological research (Jing et al., 2012).

Antimicrobial Properties

  • Benzoic acid derivatives, including the compound , have been synthesized and evaluated for antimicrobial activity, indicating its relevance in developing new antimicrobial agents (Komurcu et al., 1995).

Structural and Spectroscopic Studies

  • The compound contributes to the structural studies of various derivatives, facilitating a deeper understanding of molecular configurations and interactions (Fazil et al., 2012).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further investigated as a potential drug molecule. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQRBOIMSKMFFO-PGMHBOJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-
Reactant of Route 2
benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-
Reactant of Route 3
Reactant of Route 3
benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-
Reactant of Route 4
benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-
Reactant of Route 5
benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-
Reactant of Route 6
benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-

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